N4-(2-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

Descripción

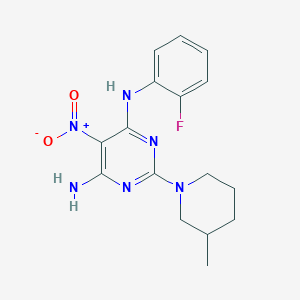

N4-(2-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine is a pyrimidine-based compound characterized by a 5-nitro core, an N4-substituted 2-fluorophenyl group, and a 3-methylpiperidin-1-yl moiety at the 2-position.

Propiedades

IUPAC Name |

4-N-(2-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN6O2/c1-10-5-4-8-22(9-10)16-20-14(18)13(23(24)25)15(21-16)19-12-7-3-2-6-11(12)17/h2-3,6-7,10H,4-5,8-9H2,1H3,(H3,18,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUDSRAENRJKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the pyrimidine core.

Attachment of the Methylpiperidinyl Group: The methylpiperidinyl group is attached through a reductive amination reaction, where the pyrimidine core reacts with a methylpiperidine derivative in the presence of a reducing agent.

Nitration: The final step involves the nitration of the pyrimidine core to introduce the nitro group, typically using a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

N4-(2-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom in the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

Major Products

Oxidation: Corresponding oxides of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.

Aplicaciones Científicas De Investigación

N4-(2-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of N4-(2-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparación Con Compuestos Similares

Aryl Group Modifications (N4 Position):

Amine Substituent Modifications (Position 2):

- Ring Size and Flexibility : The 3-methylpiperidin-1-yl group (six-membered ring) in the target compound offers greater conformational flexibility than pyrrolidin-1-yl (five-membered, C14H15FN6O2 ) but less bulk than azepan-1-yl (seven-membered, C16H19FN6O2 ). These differences influence steric interactions and binding affinity.

- Piperazine vs.

Actividad Biológica

N4-(2-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including structure-activity relationships, enzyme inhibition assays, and molecular docking studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure indicates the presence of a fluorophenyl group, a piperidine moiety, and a nitropyrimidine backbone, which are crucial for its biological interactions.

1. Enzyme Inhibition Studies

Recent studies have focused on the inhibitory effects of this compound on various enzymes:

- Monoamine Oxidase (MAO) Inhibition : Compounds with similar structural motifs have shown significant inhibitory activity against MAO-A and MAO-B. For example, derivatives containing the 2-fluorophenyl moiety demonstrated IC50 values in the low micromolar range, indicating potential for treating neurodegenerative diseases such as Alzheimer's .

- Urease Inhibition : Other derivatives have exhibited strong anti-urease activity, with IC50 values below 1 µM considered potent. Although specific data for this compound is not available, it is hypothesized that similar compounds may display comparable activities .

2. Cytotoxicity Studies

The cytotoxic effects of related compounds were evaluated using healthy fibroblast cell lines (L929). For instance, certain derivatives showed no significant cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile. The IC50 values for these derivatives ranged from 27.05 µM to 120.6 µM . It is essential to conduct similar cytotoxicity assessments for this compound to establish its therapeutic window.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target enzymes. These studies help elucidate the interaction mechanisms at the molecular level:

- Binding Affinity : Docking studies suggest that compounds with similar structures exhibit high binding affinities towards MAO-B, indicating that this compound may also bind effectively to this target .

Case Studies and Comparative Analysis

| Compound Name | Target Enzyme | IC50 (µM) | Remarks |

|---|---|---|---|

| T6 | MAO-B | 0.013 | Most potent inhibitor in its class |

| T3 | MAO-B | 0.039 | Selective and reversible inhibitor |

| UP-1 | Urease | 1.55 | Strong anti-urease activity |

These findings highlight the potential of this compound as a lead compound for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.